Enantiomeric Purity: Specific Rotation as a Definitive Identity Marker Versus Racemic or (+)-Verbenone
Levoverbenone (1S,5S)-(-)-verbenone exhibits a specific rotation [α]D²⁰ of -220° (c=3-4, CHCl3), measured at 20°C . In contrast, the (+)-enantiomer (R)-(+)-verbenone possesses an equal but opposite specific rotation of approximately +220° under identical conditions, while racemic verbenone (±) displays a net specific rotation near 0° . This quantitative optical rotation difference serves as a definitive, instrument-verifiable metric for confirming stereochemical identity and detecting enantiomeric adulteration or racemization.
| Evidence Dimension | Specific optical rotation [α]D²⁰ |
|---|---|
| Target Compound Data | -220° (c=3-4, CHCl3, 20°C) |
| Comparator Or Baseline | (+)-verbenone: +220° (estimated); Racemic verbenone: ≈0° |
| Quantified Difference | Δ 440° between enantiomers; Δ 220° from racemic baseline |
| Conditions | Polarimetry, CHCl3 solvent, 20°C, concentration 3-4 g/100 mL |
Why This Matters
This metric enables unambiguous chiral identity verification during incoming material inspection, ensuring that stereoselective syntheses or enantiomer-sensitive bioassays utilize the intended (1S,5S) configuration.
